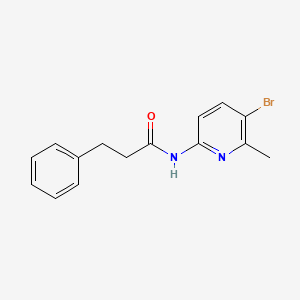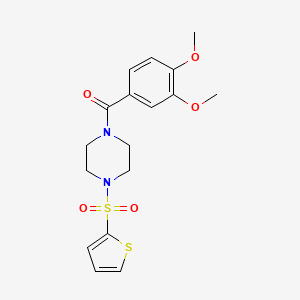![molecular formula C17H17ClN2O2S B5860737 methyl [4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5860737.png)
methyl [4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl [4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetate is a chemical compound that belongs to the class of thioamides. It is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
Methyl [4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetate has been extensively studied for its potential applications in various fields. It has been shown to exhibit antimicrobial, anticancer, and anti-inflammatory activities. It has also been studied for its potential use as a corrosion inhibitor, a surfactant, and a dye. In addition, methyl [4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetate has been used as a building block for the synthesis of other compounds with potential applications in drug discovery and material science.
作用機序
The mechanism of action of methyl [4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the target organism or cell. It has been shown to inhibit the growth of various bacterial and fungal strains by disrupting their cell membranes. It has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects
Methyl [4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetate has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, thereby reducing inflammation. It has also been shown to inhibit the growth of various cancer cell lines by inducing apoptosis. In addition, methyl [4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetate has been shown to have antioxidant properties, which may contribute to its ability to protect against oxidative stress.
実験室実験の利点と制限
Methyl [4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. It is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, methyl [4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetate has some limitations for lab experiments. It may exhibit toxicity towards certain cell types at high concentrations, which may limit its use in certain assays. In addition, its mechanism of action is not fully understood, which may limit its use in certain studies.
将来の方向性
There are several future directions for research on methyl [4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetate. One area of interest is the development of new synthetic methods for the compound and its derivatives. This could lead to the discovery of new compounds with improved properties and potential applications. Another area of interest is the investigation of the compound's mechanism of action and its interactions with various proteins and enzymes. This could provide insights into the compound's potential therapeutic applications. Finally, the compound's potential use in drug delivery systems and nanotechnology should be explored further.
合成法
The synthesis of methyl [4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetate involves the reaction of 2-chlorobenzylamine with carbon disulfide to form the corresponding dithiocarbamate. This dithiocarbamate is then reacted with 4-bromoacetophenone to form the desired product. The reaction is carried out in the presence of a base and a solvent. The yield of the product is typically high, and the purity can be confirmed by various analytical techniques.
特性
IUPAC Name |
methyl 2-[4-[(2-chlorophenyl)methylcarbamothioylamino]phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c1-22-16(21)10-12-6-8-14(9-7-12)20-17(23)19-11-13-4-2-3-5-15(13)18/h2-9H,10-11H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSDNNXBOJAKNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NC(=S)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl [4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N'-[(2-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5860714.png)
![N-(2,4-dimethylphenyl)-N-[(2-hydroxy-3-quinolinyl)methyl]propanamide](/img/structure/B5860719.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5860720.png)


![4-chloro-N'-[(4-chlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5860736.png)
![N-allyl-2-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5860741.png)
![5-[(4-benzyl-1-piperazinyl)methyl]-2-methoxyphenol](/img/structure/B5860745.png)